(3-((S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamido)-1-hydroxypropane-1,1-diyl)diphosphonic acid
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Overview
Description
(3-((S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamido)-1-hydroxypropane-1,1-diyl)diphosphonic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carboxamido, hydroxy, and diphosphonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamido)-1-hydroxypropane-1,1-diyl)diphosphonic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Amino and Carboxamido Groups: The amino and carboxamido groups can be introduced through amide bond formation reactions, often using coupling reagents such as EDCI or DCC.
Attachment of the Phenylpropanoyl Group: The phenylpropanoyl group can be attached through an acylation reaction, using reagents like acyl chlorides or anhydrides.
Incorporation of the Hydroxy and Diphosphonic Acid Groups: The hydroxy group can be introduced through hydroxylation reactions, while the diphosphonic acid groups can be added through phosphorylation reactions using reagents like phosphorus oxychloride or phosphoric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3-((S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamido)-1-hydroxypropane-1,1-diyl)diphosphonic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or KMnO4.
Reduction: The carbonyl groups can be reduced to alcohols or amines using reducing agents like NaBH4 or LiAlH4.
Phosphorylation: The diphosphonic acid groups can undergo phosphorylation reactions to form phosphonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: PCC, KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Coupling Reagents: EDCI, DCC
Phosphorylation Reagents: Phosphorus oxychloride, phosphoric acid
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
(3-((S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamido)-1-hydroxypropane-1,1-diyl)diphosphonic acid has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound’s functional groups allow it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Its potential therapeutic properties can be explored for the development of new drugs, particularly in the treatment of diseases involving abnormal bone metabolism.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-((S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamido)-1-hydroxypropane-1,1-diyl)diphosphonic acid involves its interaction with specific molecular targets and pathways. The compound’s diphosphonic acid groups allow it to bind to hydroxyapatite in bone tissue, inhibiting bone resorption by osteoclasts. This makes it a potential candidate for the treatment of bone diseases such as osteoporosis. Additionally, the compound’s amino and carboxamido groups enable it to interact with enzymes and receptors, modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
(3-((S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamido)-1-hydroxypropane-1,1-diyl)diphosphonic acid can be compared with other similar compounds, such as:
Alendronic Acid: A bisphosphonate used to treat osteoporosis, which also binds to hydroxyapatite and inhibits bone resorption.
Risedronic Acid: Another bisphosphonate with similar mechanisms of action and therapeutic applications.
Zoledronic Acid: A more potent bisphosphonate used in the treatment of various bone diseases, including cancer-related bone metastases.
Properties
Molecular Formula |
C17H27N3O9P2 |
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Molecular Weight |
479.4 g/mol |
IUPAC Name |
[3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-pyrrolidine-2-carbonyl]amino]-1-hydroxy-1-phosphonopropyl]phosphonic acid |
InChI |
InChI=1S/C17H27N3O9P2/c18-15(21)14(11-12-5-2-1-3-6-12)20(16(22)13-7-4-9-19-13)10-8-17(23,30(24,25)26)31(27,28)29/h1-3,5-6,13-14,19,23H,4,7-11H2,(H2,18,21)(H2,24,25,26)(H2,27,28,29)/t13-,14-/m0/s1 |
InChI Key |
BNBJPNHUTKXXBT-KBPBESRZSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N(CCC(O)(P(=O)(O)O)P(=O)(O)O)[C@@H](CC2=CC=CC=C2)C(=O)N |
Canonical SMILES |
C1CC(NC1)C(=O)N(CCC(O)(P(=O)(O)O)P(=O)(O)O)C(CC2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
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